molecular formula C6H7BrN2O B13464885 2-Bromo-5-(1-methylcyclopropyl)-1,3,4-oxadiazole

2-Bromo-5-(1-methylcyclopropyl)-1,3,4-oxadiazole

Cat. No.: B13464885
M. Wt: 203.04 g/mol
InChI Key: KKPOQSVRZUFGMM-UHFFFAOYSA-N
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Description

2-Bromo-5-(1-methylcyclopropyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a bromine atom at the second position and a 1-methylcyclopropyl group at the fifth position of the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(1-methylcyclopropyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with a brominated acyl chloride, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(1-methylcyclopropyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.

    Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction may be used, depending on the desired transformation.

    Cycloaddition Reactions: These reactions often require catalysts, such as transition metals, and specific temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted oxadiazoles, while cycloaddition reactions can produce fused ring systems.

Scientific Research Applications

2-Bromo-5-(1-methylcyclopropyl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used as a probe in biochemical studies to understand its interactions with biological macromolecules.

    Industrial Applications: The compound may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(1-methylcyclopropyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in cell proliferation and survival, making it a potential anticancer agent. The oxadiazole ring can also interact with nucleic acids, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(1-methylcyclopropyl)pyridine: Similar in structure but with a pyridine ring instead of an oxadiazole ring.

    5-(1-Methylcyclopropyl)-1,3,4-oxadiazole:

    2-Bromo-1,3,4-oxadiazole: Lacks the 1-methylcyclopropyl group, which can influence its chemical properties and biological activity.

Uniqueness

2-Bromo-5-(1-methylcyclopropyl)-1,3,4-oxadiazole is unique due to the combination of the bromine atom and the 1-methylcyclopropyl group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

2-bromo-5-(1-methylcyclopropyl)-1,3,4-oxadiazole

InChI

InChI=1S/C6H7BrN2O/c1-6(2-3-6)4-8-9-5(7)10-4/h2-3H2,1H3

InChI Key

KKPOQSVRZUFGMM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=NN=C(O2)Br

Origin of Product

United States

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